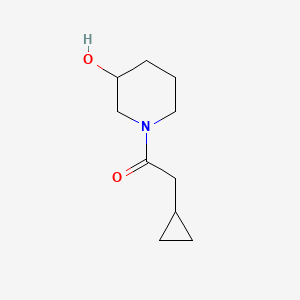

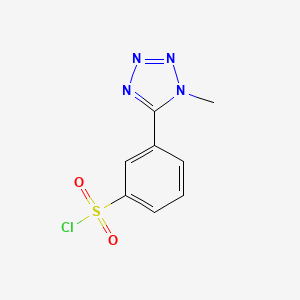

![molecular formula C11H13N5O2 B1418562 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid CAS No. 1218314-52-3](/img/structure/B1418562.png)

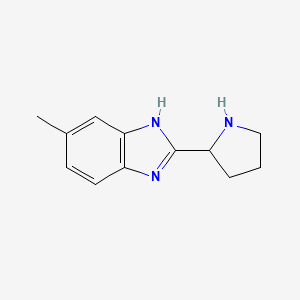

2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid

Overview

Description

2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid is a chemical compound with the molecular weight of 247.26 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid can be represented by the InChI code: 1S/C11H13N5O2/c1-2-9(10(17)18)12-11-13-14-15-16(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,17,18)(H,12,13,15) .Physical And Chemical Properties Analysis

2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid is a powder at room temperature . Its molecular weight is 247.26 .Scientific Research Applications

1. Bone Selective Estrogen Mimetics

Triarylethylene oxyalkanoic acid analogues, with structural features including 1H-tetrazol-4-ylmethyl moieties, have been identified as bone selective estrogen mimetics. These compounds, especially 4-([1-(p-hydroxyphenyl)-2-phenyl-1-butenyl]phenoxy)-n-butanoic acid and its des-hydroxy counterpart, exhibit differential effects on bone and uterus, similar to known Selective Estrogen Receptor Modulators (SERMs). They were found effective in suppressing serum markers of bone resorption/turnover in rat models, indicating potential applications in bone health and osteoporosis treatment (Rubin et al., 2001).

2. Angiotensin II Receptor Antagonism

EXP3174, a metabolite of 2-n-butyl-4-chloro-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole-5-carboxylic acid, has been studied for its pharmacology as a selective and noncompetitive antagonist of angiotensin II receptors. This compound, with notable antihypertensive properties, may contribute to the antihypertensive effects of its precursor, showcasing potential applications in cardiovascular health and hypertension management (Wong et al., 1990).

3. Modulating Acidity in Receptor Antagonists

Compounds incorporating a tetrazol-5-ylamino functionality have been designed as CCK-B receptor antagonists. These compounds, like L-736,380, exhibit high affinity and selectivity for CCK-B receptors, with potential applications in modulating gastric acid secretion and addressing gastrointestinal disorders (Castro et al., 1996).

4. GABAB Receptor Studies

4-Amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid (MBFG) and its analogues have been studied for their potential roles as GABAB receptor antagonists or partial agonists. These compounds, through their interactions with GABAB receptors, may contribute to understanding and potentially treating conditions related to GABAB receptor functions, such as chronic pain or spasticity (Hammond & Moy, 1992).

properties

IUPAC Name |

2-[(1-phenyltetrazol-5-yl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c1-2-9(10(17)18)12-11-13-14-15-16(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,17,18)(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCXIIPTSPNNAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC1=NN=NN1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

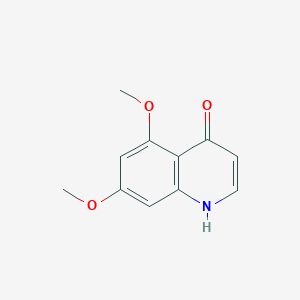

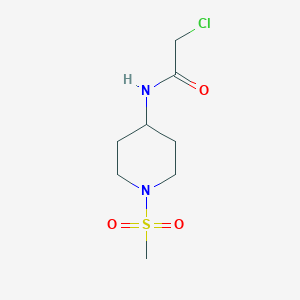

![2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid](/img/structure/B1418499.png)

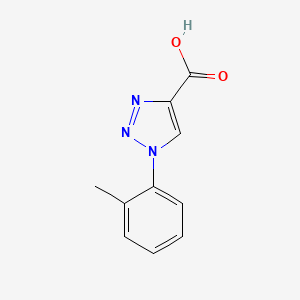

![5-[(4-Methoxyphenyl)carbamoyl]thiophene-2-carboxylic acid](/img/structure/B1418500.png)